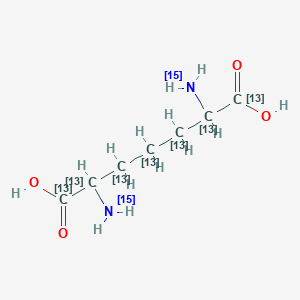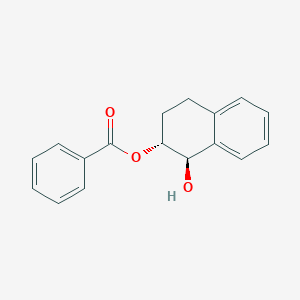
(1R,2R)-1-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-1-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl benzoate is a chiral organic compound with the molecular formula C17H16O3. It is known for its optical purity and is used in various chemical and pharmaceutical applications. The compound features a naphthalene ring system with a hydroxy group and a benzoate ester, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl benzoate typically involves the coupling of (1R,2R)-1,2-cyclohexanedimethanol with benzoic acid or its derivatives under the action of an acid-binding agent . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer enhanced efficiency and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).
Substitution: The benzoate ester can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide (NaOH).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: NaOH in water at elevated temperatures.
Major Products Formed
Oxidation: Formation of 1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl benzoate.
Reduction: Formation of 1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl alcohol.
Substitution: Formation of 1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl carboxylic acid.
Scientific Research Applications
(1R,2R)-1-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl benzoate is used in various scientific research applications:
Chemistry: As a chiral building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving chiral substrates.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of fine chemicals and as a precursor for the synthesis of advanced materials
Mechanism of Action
The mechanism of action of (1R,2R)-1-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl benzoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity. The benzoate ester can undergo hydrolysis, releasing benzoic acid, which can further participate in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1,2-Dihydro-1,2-naphthalenediol 2-benzoate: Similar structure but lacks the tetrahydronaphthalene ring system.
(1R,2R)-1-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl acetate: Similar structure but with an acetate ester instead of a benzoate ester.
Uniqueness
(1R,2R)-1-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl benzoate is unique due to its specific chiral configuration and the presence of both a hydroxy group and a benzoate ester. This combination allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
904316-40-1 |
|---|---|
Molecular Formula |
C17H16O3 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
[(1R,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl] benzoate |
InChI |
InChI=1S/C17H16O3/c18-16-14-9-5-4-6-12(14)10-11-15(16)20-17(19)13-7-2-1-3-8-13/h1-9,15-16,18H,10-11H2/t15-,16-/m1/s1 |
InChI Key |
DTWAJUHXCCVMBI-HZPDHXFCSA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@H]([C@@H]1OC(=O)C3=CC=CC=C3)O |
Canonical SMILES |
C1CC2=CC=CC=C2C(C1OC(=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methoxyphenyl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12057034.png)
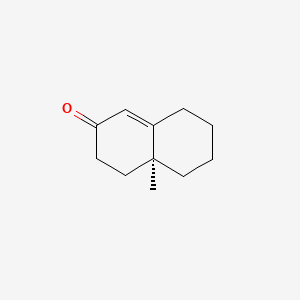

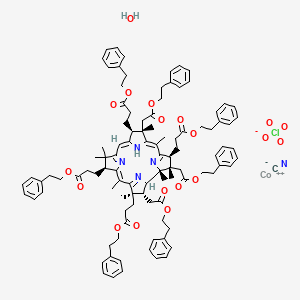
![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(tricyclohexylphosphoranyl)methylidene]ruthenium(II) tetrafluoroborate](/img/structure/B12057050.png)
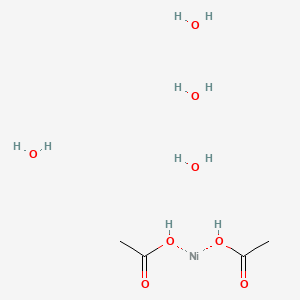
![3-(1,3-benzodioxol-5-yl)-N'-[(E)-3-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12057069.png)
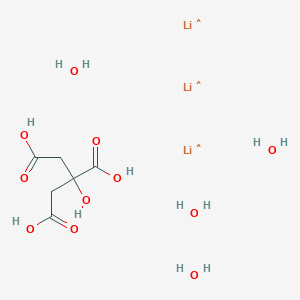
![N-(4-chlorophenyl)-2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B12057083.png)


![2-[(2-chlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12057096.png)
